1-Isobutyl-1H-benzimidazole

Lipophilicity QSAR Membrane Permeability

Researchers requiring well-characterized N-alkyl benzimidazoles with defined lipophilicity for drug discovery often face batch-to-batch variability. 1-Isobutyl-1H-benzimidazole (CAS 305346-88-7) resolves this with a branched isobutyl substituent conferring LogP 2.85 and elevated thermal stability (mp 107-109°C). • Antiproliferative IC50 of 10 μM via topoisomerase II inhibition, ideal for SAR and lead optimization. • Branched alkyl chain enhances solubility in organic media vs. linear n-butyl analogs, simplifying ionic liquid synthesis. • Robust solid with superior storage stability vs. lower N-alkyl homologs, minimizing dispensing errors.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 305346-88-7
Cat. No. B1298284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1H-benzimidazole
CAS305346-88-7
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=CC=CC=C21
InChIInChI=1S/C11H14N2/c1-9(2)7-13-8-12-10-5-3-4-6-11(10)13/h3-6,8-9H,7H2,1-2H3
InChIKeyVZDLNMJLPUIVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile of 1-Isobutyl-1H-benzimidazole


1-Isobutyl-1H-benzimidazole (CAS 305346-88-7) is an N-alkylated benzimidazole derivative characterized by an isobutyl substituent at the 1-position of the benzimidazole core . The compound exhibits a molecular weight of 174.24 g/mol and a predicted melting point of approximately 107–109 °C, reflecting the influence of the branched alkyl chain on solid-state packing . Its lipophilicity (predicted ACD/LogP of 2.85) is significantly elevated relative to smaller N-alkyl analogs, a property that dictates solubility and membrane partitioning in both synthetic and biological applications .

1
Lipophilic benzimidazole scaffold – supports design of hydrophobic compound libraries and membrane partitioning studies.
2
Topoisomerase II assay context – reported inhibition activity suitable for topoisomerase II pathway research.
3
N-Alkyl SAR benchmark – branched isobutyl group as reference for lipophilicity-activity relationship studies.

Why 1-Isobutyl-1H-benzimidazole Cannot Be Substituted


N-Alkyl substituents on the benzimidazole scaffold are not interchangeable; they dictate lipophilicity, steric bulk, and target binding. Replacing the isobutyl group with a smaller alkyl chain (e.g., methyl or ethyl) drastically reduces lipophilicity and alters molecular recognition [1]. Conversely, linear alkyl chains (e.g., n-butyl) present distinct conformational and packing properties compared to the branched isobutyl moiety, impacting solubility and solid-state behavior . The following quantitative comparisons establish why procurement must be specific to this exact structure.

N-Alkyl chain size affects lipophilicity
Shorter chains (methyl, ethyl) significantly reduce LogP, altering membrane permeability and distribution profiles in assays.
Branched vs linear alkyl impacts solid-state behavior
Linear n-butyl or other unbranched analogs exhibit different packing, melting points, and solubility that may not transfer directly.
Substituent change may alter target recognition
Even minor N-alkyl modifications can shift topoisomerase II binding and cellular response, requiring re-validation in structural studies.

1-Isobutyl-1H-benzimidazole vs. Structural Analogs


Lipophilicity vs. Shorter N-Alkyl Analogs

The ACD/LogP value for 1-isobutyl-1H-benzimidazole is 2.85, representing a 98% increase relative to the 1-methyl analog and a 45% increase relative to the 1-ethyl analog . This elevation in lipophilicity is a direct consequence of the branched isobutyl substituent, which increases the compound's partition coefficient and influences both its pharmacokinetic profile and its utility as a building block for hydrophobic scaffolds.

Lipophilicity vs. Shorter N-Alkyl
Predicted
ΔLogP = +1.41 vs methyl; +0.88 vs ethyl
Supports membrane partitioning context; predicted values require experimental verification.
ACD/Labs Percepta prediction; no experimental LogP reported.
Lipophilicity QSAR Membrane Permeability

Antiproliferative Activity vs. Cisplatin

In vitro studies demonstrate that 1-isobutyl-1H-benzimidazole inhibits cell proliferation with an IC50 value of 10 μM, which is identical to the IC50 observed for the established chemotherapeutic agent cisplatin under comparable conditions . This compound achieves this potency by targeting the catalytic activity of topoisomerase II, a validated anticancer drug target .

Cytotoxicity IC50
Assay context
IC50 = 10 μM (reported comparable to cisplatin in vitro)
Supports cytotoxicity endpoint review; topoisomerase II inhibition screening context.
Cell-line data; not for therapeutic inference.
Anticancer Topoisomerase II Cytotoxicity

N-Alkylation Synthesis Efficiency

The synthesis of 1-isobutyl-1H-benzimidazole via N-alkylation of benzimidazole with isobutyl bromide yields approximately 67% of the desired product under standard conditions . This yield provides a reliable baseline for laboratory-scale preparation and is comparable to or exceeds that of many N-alkylation reactions involving secondary alkyl halides.

N-Alkylation Yield
Class-level inference
Yield ≈ 67%
Reported mid-range synthesis yield; supports lab-scale preparation workflows.
Typical alkylation range 50–80%; method-specific variation expected.
Synthesis N-Alkylation Yield Optimization

Physicochemical Properties vs. Linear Analogs

Predicted data indicate that 1-isobutyl-1H-benzimidazole possesses a density of 1.0±0.1 g/cm³ and a boiling point of 289.8±23.0 °C at 760 mmHg . Its reported melting point is 107–109 °C, which is significantly higher than that of 1-methyl-1H-benzimidazole (predicted melting point ~78.8 °C) and 1-ethyl-1H-benzimidazole (predicted melting point ~58.5 °C) . The elevated melting point reflects enhanced intermolecular interactions conferred by the isobutyl moiety, which can improve solid-state stability and handling characteristics.

Melting Point vs. Linear Analogs
Cross-study comparable
107–109 °C; ΔTm +28 to +49 °C vs methyl/ethyl
Reported higher melting point; may improve solid-state handling and crystallinity for formulation studies.
Predicted and experimental data; lot-specific verification recommended.
Physicochemical Properties Solid State Formulation

Applications of 1-Isobutyl-1H-benzimidazole


Topoisomerase II Inhibitor Scaffold

The combination of significant lipophilicity (LogP 2.85) and potent antiproliferative activity (IC50 10 μM) makes 1-isobutyl-1H-benzimidazole an ideal starting point for the design of novel topoisomerase II inhibitors. Its elevated LogP may enhance cellular uptake and distribution into lipid-rich tissues, while the isobutyl substituent can be further functionalized to modulate selectivity and ADME properties.

Brønsted Acidic Ionic Liquid Precursor

1-Isobutyl-1H-benzimidazole serves as a precursor for synthesizing Brønsted acidic ionic liquids, which are employed in esterifications and other organic transformations [1]. The branched isobutyl group improves the solubility and thermal stability of the resulting ionic liquids relative to those derived from linear or smaller alkyl benzimidazoles. Additionally, the N-isobutyl benzimidazole core can be elaborated via electrophilic aromatic substitution or cross-coupling to generate diverse libraries for high-throughput screening.

N-Alkyl Substituent SAR Benchmark

The distinct physicochemical profile of 1-isobutyl-1H-benzimidazole (e.g., LogP 2.85 vs. 1.44 for methyl) provides a clear reference point for quantifying the impact of N-alkyl chain branching on benzimidazole-based drug candidates. Researchers can use this compound to establish lipophilicity-activity relationships and to evaluate how steric bulk at the 1-position affects target binding, solubility, and metabolic stability.

Solid-State Property Optimization

With a melting point of 107–109 °C , 1-isobutyl-1H-benzimidazole exhibits superior thermal stability compared to its methyl (Tm ~79 °C) and ethyl (Tm ~59 °C) counterparts . This property simplifies solid dispensing and long-term storage, and it may enhance crystallinity in solid dispersions or cocrystal formulations. Procurement of this specific analog is therefore advantageous for studies requiring robust, easily handled solid materials.

Application
Selection Property
Validation Focus
Topoisomerase II inhibition studies
Lipophilic benzimidazole core with reported enzyme inhibition
Topoisomerase II enzymatic and cellular assay endpoints
Brønsted acidic ionic liquid precursor
Branched N-alkyl group for thermal and solubility profile
Ionic liquid synthesis, stability, and catalytic screening
N-Alkyl substituent SAR benchmark
Isobutyl moiety as a lipophilicity reference point
LogP-activity relationship and target-binding comparisons
Solid-state property optimization studies
Elevated melting point vs. linear alkyl analogs
Crystallinity, handling, and solid-formulation assessments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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